molecular formula C13H11ClN2O3 B5230334 N-(4-chlorophenyl)-N'-(2-furylmethyl)ethanediamide

N-(4-chlorophenyl)-N'-(2-furylmethyl)ethanediamide

Cat. No. B5230334
M. Wt: 278.69 g/mol
InChI Key: OTUXEZOPFIRRCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chlorophenyl)-N'-(2-furylmethyl)ethanediamide, commonly known as CFME, is a chemical compound that has gained significant attention in the field of scientific research. The compound belongs to the class of N-phenyl-N'-alkyl ethylenediamines and has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry.

Mechanism of Action

The mechanism of action of CFME is not fully understood, but several studies have suggested that it may act by inhibiting the activity of protein kinases. CFME has been shown to inhibit the phosphorylation of several proteins, including histone H1 and myelin basic protein, which are known substrates of protein kinases.
Biochemical and Physiological Effects:
CFME has been shown to have several biochemical and physiological effects. In vitro studies have shown that CFME inhibits cell proliferation and induces apoptosis in cancer cells. CFME has also been shown to inhibit the release of inflammatory mediators, such as prostaglandins and cytokines, from immune cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of CFME is its potent cytotoxic effects against cancer cells. This makes CFME a promising candidate for the development of novel anticancer drugs. However, one of the limitations of CFME is its poor solubility in water, which may limit its use in certain experimental settings.

Future Directions

There are several future directions for research on CFME. One area of research could focus on the development of novel analogs of CFME with improved solubility and potency. Another area of research could focus on the development of CFME-based drug delivery systems for targeted cancer therapy. Additionally, further studies are needed to fully understand the mechanism of action of CFME and its potential applications in various scientific fields.

Synthesis Methods

The synthesis of CFME involves the reaction of 2-furylacetaldehyde with 4-chlorobenzonitrile in the presence of ammonium acetate and palladium on carbon catalyst. The reaction is carried out under reflux conditions in ethanol, and the resulting product is purified by recrystallization.

Scientific Research Applications

CFME has been studied for its potential applications in various scientific fields. In medicinal chemistry, CFME has been investigated for its anticancer activity. Several studies have shown that CFME has potent cytotoxic effects against various cancer cell lines, including breast cancer, lung cancer, and colon cancer.
In pharmacology, CFME has been studied for its potential as a novel analgesic agent. Studies have shown that CFME exhibits potent analgesic effects in animal models of pain, and it may be a promising alternative to currently available analgesic drugs.
In biochemistry, CFME has been studied for its potential as a tool for investigating the role of protein kinases in various cellular processes. CFME has been shown to inhibit the activity of several protein kinases, including protein kinase C and protein kinase A.

properties

IUPAC Name

N'-(4-chlorophenyl)-N-(furan-2-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN2O3/c14-9-3-5-10(6-4-9)16-13(18)12(17)15-8-11-2-1-7-19-11/h1-7H,8H2,(H,15,17)(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTUXEZOPFIRRCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNC(=O)C(=O)NC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chlorophenyl)-N'-(furan-2-ylmethyl)ethanediamide

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